2-Phenylcyclopropanecarbonitrile
Overview
Description
2-Phenylcyclopropanecarbonitrile is a compound that features a cyclopropane ring, a three-membered carbon ring, which is substituted with a phenyl group and a nitrile group. This structure is of interest due to its potential reactivity and applications in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to 2-Phenylcyclopropanecarbonitrile has been explored in various studies. For instance, 1-Phenylcyclopropene, a related compound, was synthesized from 1,1,2-tribromo-2-phenylcyclopropane by treatment with methyllithium followed by protonation . Additionally, the synthesis of activated cyclopropanes with a chiral auxiliary has been reported, which could be relevant for the enantioselective synthesis of 2-Phenylcyclopropanecarbonitrile derivatives . Furthermore, a new synthesis method for 3-aroylcyclopropane-1,1,2,2-tetracarbonitriles, which are structurally related to 2-Phenylcyclopropanecarbonitrile, has been developed without using potassium iodide to avoid side reactions .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopropanecarbonitrile is characterized by the presence of a cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees. This strain can lead to interesting reactivity patterns, such as ring-opening reactions. The phenyl group is an electron-rich moiety that can participate in various chemical reactions, while the nitrile group is an electron-withdrawing substituent that can affect the reactivity of the cyclopropane ring .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-Phenylcyclopropanecarbonitrile has been studied extensively. For example, the regioselective Cope rearrangement of a related compound led to the formation of pentalelene derivatives . Ene reactions of 1-Phenylcyclopropene resulted in the formation of ene dimers and trimers, demonstrating the potential for cycloaddition reactions . The anionic ring-opening polymerization of substituted cyclopropanes, including 2-phenylcyclopropane-1,1-dicarbonitrile, has been investigated, showing that certain substituents can facilitate polymerization through a "push-pull" system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylcyclopropanecarbonitrile and its derivatives are influenced by the substituents on the cyclopropane ring. The presence of electron-donating and electron-withdrawing groups can affect the solubility, stability, and reactivity of these compounds. For instance, the polymer derived from 2-phenylcyclopropane-1,1-dicarbonitrile was found to be soluble in hot sulfolane, with an inherent viscosity of 0.5 dl/g, indicating its potential for further functionalization and application in material science .
Scientific Research Applications
Nitric Oxide Donors and Biological Evaluation
4-Phenyl-3-furoxancarbonitrile, a derivative of 2-Phenylcyclopropanecarbonitrile, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound has shown high vasodilatory activity and potent inhibition of platelet aggregation, indicating its potential application in cardiovascular disorders (Medana et al., 1994).
Anionic Polymerization of Substituted Cyclopropanes
Research into the anionic ring-opening polymerization of substituted cyclopropane, including 2-phenylcyclopropane-1,1-dicarbonitrile, has provided insights into the polymerization process facilitated by a "push-pull" system of electron-donating and electron-withdrawing substituents. This study highlights its application in creating polymers with specific properties (Cho & Kim, 1980).
Synthesis and Characterization of Seco-Porphyrazines
The co-macrocyclizations involving derivatives of 2-Phenylcyclopropanecarbonitrile have been used to prepare seco-porphyrazines, which are efficient sensitizers for the production of singlet oxygen. These compounds have potential applications in photodynamic therapy and as photoactive materials (Sakellariou et al., 2003).
Synthesis of 3-Thio-Substituted 2-Amino Acids
2-Acyloxy-3-phenylthiopropionitriles, derived from 2-Phenylcyclopropanecarbonitrile, have been utilized as formylcarbonium ion synthons in the synthesis of S-phenylcysteine and 2-phenylthio enamines. This showcases its application in the synthesis of bioactive compounds and intermediates (Oku et al., 1987).
Corrosion Inhibition Studies
2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, structurally related to 2-Phenylcyclopropanecarbonitrile, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency and the mechanism of protection offer potential applications in industrial corrosion protection (Verma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-phenylcyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVFITUDJTMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302717 | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbonitrile | |
CAS RN |
4660-02-0, 5590-14-7 | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4660-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonitrile, 2-phenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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